molecular formula C₂₂H₃₇ClN₂O₅S B156045 Tirofiban HCl CAS No. 142373-60-2

Tirofiban HCl

Numéro de catalogue B156045
Numéro CAS: 142373-60-2
Poids moléculaire: 477.1 g/mol
Clé InChI: KPKFFYOMPGOQRP-BOXHHOBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Combination Therapy with Tirofiban and Enoxaparin in Acute Coronary Syndromes

Tirofiban is an intravenous glycoprotein IIb/IIIa antagonist effective in reducing cardiac ischemic events in patients with unstable angina and non-Q-wave myocardial infarction. A study explored the combination of tirofiban with enoxaparin, a low molecular weight heparin, and found it to be generally well-tolerated. The coadministration resulted in a more consistent inhibition of platelet aggregation and a lower adjusted bleeding time compared to the combination with unfractionated heparin, suggesting therapeutic potential for this combination .

Characterization and Metal Affinity of Tirofiban

The molecular structure of Tirofiban has been characterized, revealing that in the solid state, the carboxylic group is anionic while the piperidine molecule is protonated. Tirofiban has three pKa values and shows a strong affinity for various metal ions, forming stable complexes through the carboxylic group while the piperidine nitrogen remains protonated. These complexes are stabilized by hydrogen bonds and stacking interactions involving the phenyl ring of the tyrosine residue .

Synthesis of Tirofiban Hydrochloride

Two different synthesis methods for Tirofiban hydrochloride have been reported. One synthesis starts from L-tyrosine and involves five main reactions, resulting in a total yield of 33% . Another synthesis route from 4-(4-piperidinyl)-1-chlorobutane and L-tyrosine involves seven steps, with a higher yield of 21.6%. Both methods have been validated by spectroscopic techniques such as 1H-NMR, IR, and MS .

Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke

Tirofiban is a selective glycoprotein IIb/IIIa receptor inhibitor that prevents fibrinogen-dependent platelet aggregation and thrombus formation. Its use in acute ischemic stroke has been evaluated, showing benefits in preventing stroke progression, improving functional independence, and reducing mortality, especially in high-risk patients. While the optimal dosage and target patients are not fully established, tirofiban's high affinity and short half-life make it a promising agent in the acute treatment of ischemic stroke .

Tirofiban Hydrochloride

Tirofiban hydrochloride is a non-peptide tyrosine derivative with anticoagulant properties. It antagonizes fibrinogen binding to the GP IIb/IIIa complex on platelets, preventing adenylyl cyclase activation and resulting in decreased cAMP levels. This interference with platelet membrane function reduces platelet-platelet interaction and prolongs bleeding time .

Intracoronary Thrombus and Platelet Glycoprotein IIb/IIIa Receptor Blockade with Tirofiban

The PRISM-PLUS trial investigated the effects of tirofiban on culprit lesions in patients with unstable angina or non-Q-wave myocardial infarction. The addition of tirofiban to heparin significantly reduced intracoronary thrombus burden, improved perfusion grade, and decreased the severity of obstruction without affecting the underlying plaque. These findings support the clinical benefit of tirofiban in combination with heparin .

Applications De Recherche Scientifique

Methods of Application : It is administered intravenously, often as a part of endovascular procedures like thrombectomy, to prevent platelet aggregation .

Methods of Application : The drug is given intravenously in combination with other anticoagulants during percutaneous coronary interventions (PCI) to reduce the risk of thrombotic cardiovascular events .

Results and Outcomes : Clinical trials have demonstrated that Tirofiban, when used in ACS patients undergoing PCI, can reduce platelet count and increase platelet inhibition rate without significantly affecting major adverse cardiovascular event (MACE) rates .

Methods of Application : It is administered as an adjunctive therapy to conventional treatment, inhibiting ongoing platelet aggregation and thrombus formation .

Results and Outcomes : The use of Tirofiban has been associated with improved vascular recanalization and functional outcomes in high-risk ischemic stroke patients .

Methods of Application : It is given intravenously, sometimes in combination with other antiplatelet agents, to reduce platelet aggregation and minimize the risk of stroke .

Results and Outcomes : Meta-analyses suggest that Tirofiban is safe in systemic treatment and may be a potential choice for the management of acute ischemic stroke .

Methods of Application : The drug is used in combination with other anticoagulants and antiplatelet agents to manage ACS, especially during PCI .

Results and Outcomes : Tirofiban has been shown to decrease platelet activation without increasing the risk of bleeding, thus not benefiting in reducing the occurrence of MACE .

Methods of Application : Tirofiban is administered to patients undergoing thrombectomy to inhibit platelet aggregation and reduce the risk of re-occlusion .

Results and Outcomes : Data suggests that Tirofiban is a safe medication for patients with large vessel occlusion stroke undergoing thrombectomy, without increasing the risk of intracranial hemorrhage .

Methods of Application : It is administered intravenously during the procedure to inhibit platelet aggregation and reduce the risk of acute vessel closure .

Results and Outcomes : The use of Tirofiban in interventional radiology has been associated with a lower incidence of adverse cardiovascular events and improved long-term vessel patency .

Methods of Application : Tirofiban is given intravenously to patients suspected of or diagnosed with HIT to inhibit further platelet activation and thrombus formation .

Results and Outcomes : While not a standard treatment, Tirofiban shows promise in managing HIT, with some studies indicating reduced thrombotic complications .

Methods of Application : It is administered before, during, or after surgery to reduce the risk of perioperative myocardial infarction or stroke .

Results and Outcomes : The application of Tirofiban in this setting aims to balance the risk of bleeding with the benefits of preventing thrombotic events, with some evidence supporting its use .

Methods of Application : It is used in clinical trials and laboratory experiments to understand the pharmacodynamics and pharmacokinetics of antiplatelet agents .

Results and Outcomes : Research with Tirofiban contributes to the development of new therapeutic strategies and the optimization of antiplatelet therapy .

Methods of Application : Tirofiban may be used experimentally to prevent thrombosis in cancer patients, who are at increased risk due to hypercoagulability .

Results and Outcomes : Preliminary findings suggest that Tirofiban could be beneficial in managing thrombotic complications in oncology patients .

Methods of Application : It is administered as a rapid intravenous infusion to stabilize patients and prevent further thrombotic complications .

Results and Outcomes : The use of Tirofiban in emergency settings can be critical in improving patient outcomes and preventing mortality from acute thrombotic events .

Methods of Application : It is used in randomized clinical trials, administered intravenously to patients with acute ischemic stroke to study its impact on neurological outcomes .

Results and Outcomes : The research indicates that Tirofiban may help in reducing neurological deterioration and improving outcomes when used in the early stages of stroke management .

Methods of Application : Low-dose Tirofiban is administered to patients after intravenous thrombolysis to assess its safety and efficacy in preventing further neurological decline .

Results and Outcomes : Studies suggest that early use of low-dose Tirofiban does not increase the risk of symptomatic intracranial hemorrhage and may be associated with neurological improvement at 3 months .

Methods of Application : Tirofiban is added to standard thrombolysis or thrombectomy treatments to evaluate its effect on patient outcomes .

Results and Outcomes : While the addition of Tirofiban has not shown a significant association with favorable outcomes, it might be related to mortality, possibly due to fatal intracranial hemorrhage .

Safety And Hazards

Tirofiban HCl is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be avoided if inhaled, and contact with skin and eyes should be avoided .

Orientations Futures

Despite promising results in reducing ischemic events in patients with unstable angina, further studies powered for clinical outcomes are needed to determine the efficacy of Tirofiban HCl for functional endpoints .

Propriétés

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFFYOMPGOQRP-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144494-65-5 (Parent)
Record name Tirofiban hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70931418
Record name N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aggrastat

CAS RN

142373-60-2
Record name Tirofiban hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142373-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirofiban hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIROFIBAN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKE1P4X57J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tirofiban HCl
Reactant of Route 2
Reactant of Route 2
Tirofiban HCl
Reactant of Route 3
Tirofiban HCl
Reactant of Route 4
Reactant of Route 4
Tirofiban HCl
Reactant of Route 5
Tirofiban HCl
Reactant of Route 6
Tirofiban HCl

Citations

For This Compound
92
Citations
PA Bergquist, WA Hunke, RA Reed… - Journal of clinical …, 1999 - Wiley Online Library
… In clinical trials, tirofiban HCl has been shown to be effective … Preparation of an admixture of tirofiban HCl injection with … It is, however, possible that tirofiban HCl injection and other …
Number of citations: 8 onlinelibrary.wiley.com
RI El-Bagary, EF Elkady, NA Farid… - Spectrochimica Acta Part A …, 2017 - Elsevier
… − 1 for apixaban and tirofiban HCl, respectively. The fluorescence … in Eliquis tablets and tirofiban HCl in Aggrastat intravenous … tirofiban HCl in QC laboratories as an alternative method. …
Number of citations: 14 www.sciencedirect.com
JF Saucedo, L Garza, DC Wolford, SL Cook… - The American journal of …, 2004 - Elsevier
… with tirofiban HCl. The average durations of infusion with eptifibatide and tirofiban HCl were … treated with eptifibatide and 19 treated with tirofiban HCl because 1 patient in each group …
Number of citations: 5 www.sciencedirect.com
Y Song - Journal of Huazhong University of Science and …, 2007 - Springer
… of aspirin, the patients were randomized to receive heparin, or tirofiban HCl plus heparin. … placebo plus heparin (control group) or tirofiban HCl plus heparin (experimental group). In the …
Number of citations: 34 link.springer.com
RI El-Bagary, EF Elkady, NA Farid… - Journal of the Chilean …, 2018 - SciELO Chile
Tirofiban hydrochloride was subjected to the degradation under conditions of hydrolysis (acidic and alkaline degradation), oxidative, thermal and photolytic degradation as prescribed …
Number of citations: 4 www.scielo.cl
YJ Yates, CL Farias, FR Kazmier… - Plastic and …, 2005 - journals.lww.com
… The purpose of this study was to evaluate tirofiban HCl (Aggrastat), a glycoprotein IIb/IIIa inhibitor, and its role in preventing postoperative thrombosis in a crush anastomosis model. …
Number of citations: 12 journals.lww.com
LK Jennings, MV Jacoski… - Journal of Interventional …, 2002 - Wiley Online Library
… Eptifibatide, abciximab, and tirofiban HCl are three GPIIbIIIa antagonists approved for use by the Food and Drug Administration. Of the three agents, eptifibatide is approved for use in …
Number of citations: 44 onlinelibrary.wiley.com
I Paltaci, A Aydogan, S Akkucuk, M Temiz… - Acta …, 2015 - researchgate.net
… Tirofiban HCl is used in coronary artery disease as an anticoagulant. Some studies showed … There is a limited number of studies indicating the effectiveness of Tirofiban HCl in IR injury. …
Number of citations: 0 www.researchgate.net
G Proimos - Journal of thrombosis and thrombolysis, 2001 - Springer
… EptiŪbatide: development and properties Clinical development of eptifibatide (and tirofiban HCl) was guided by the need for a GP IIbąIIIa inhibitor that would be specific for GP IIbąIIIa …
Number of citations: 55 link.springer.com
S Speciality, A Medicines - mrmed.in
… Aggribloc 5mg injection contains active components called as Tirofiban HCL. It is a medication primarily used as an antiplatelet agent. This medication is typically administered to …
Number of citations: 0 mrmed.in

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.